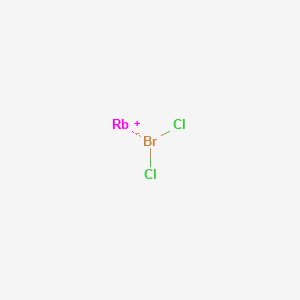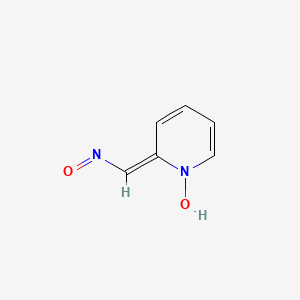
Picolinaldehyde, oxime, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Picolinaldehyde, oxime, 1-oxide is a chemical compound that belongs to the class of oxime derivatives Oximes are characterized by the presence of a hydroxylamine functional group attached to a carbon atom via a double bond this compound is specifically derived from picolinaldehyde, which is a pyridine-2-carboxaldehyde
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Picolinaldehyde, oxime, 1-oxide can be synthesized through the reaction of picolinaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically involves the condensation of the aldehyde group with hydroxylamine to form the oxime, followed by oxidation to yield the 1-oxide derivative. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pH, and reaction time. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Picolinaldehyde, oxime, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form nitrile oxides.
Reduction: Reduction reactions can convert the oxime group back to the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents .
Major Products Formed
The major products formed from these reactions include nitrile oxides, amines, and substituted oxime derivatives. These products have diverse applications in organic synthesis and medicinal chemistry.
Applications De Recherche Scientifique
Picolinaldehyde, oxime, 1-oxide has several scientific research applications:
Mécanisme D'action
The mechanism of action of picolinaldehyde, oxime, 1-oxide involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. In medicinal chemistry, it is known to inhibit certain enzymes and receptors, leading to its therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Picolinaldehyde, oxime, 1-oxide can be compared with other oxime derivatives such as:
Nicotinaldehyde oxime: Derived from nicotinaldehyde, it has similar structural properties but different reactivity and applications.
Isonicotinaldehyde oxime: Derived from isonicotinaldehyde, it is used in different chemical and biological contexts.
Benzaldehyde oxime: A simpler oxime derivative with distinct chemical behavior and applications.
The uniqueness of this compound lies in its specific structural features and the versatility of its chemical reactions, making it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
698-21-5 |
|---|---|
Formule moléculaire |
C6H6N2O2 |
Poids moléculaire |
138.12 g/mol |
Nom IUPAC |
(2E)-1-hydroxy-2-(nitrosomethylidene)pyridine |
InChI |
InChI=1S/C6H6N2O2/c9-7-5-6-3-1-2-4-8(6)10/h1-5,10H/b6-5+ |
Clé InChI |
GEHOJNIWJDMRKK-AATRIKPKSA-N |
SMILES isomérique |
C1=C/C(=C\N=O)/N(C=C1)O |
SMILES canonique |
C1=CC(=CN=O)N(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



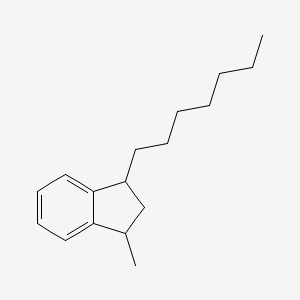
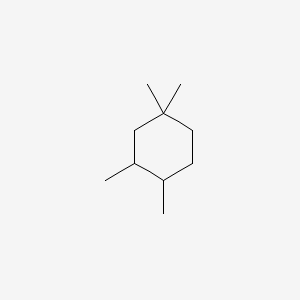
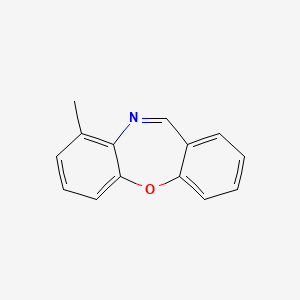

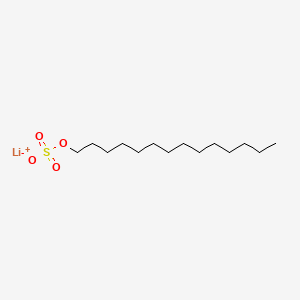
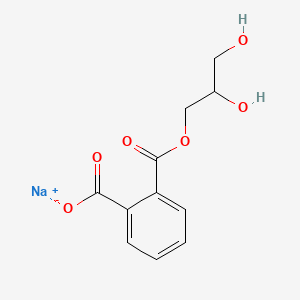
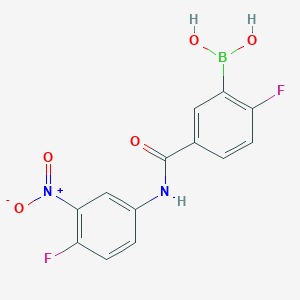
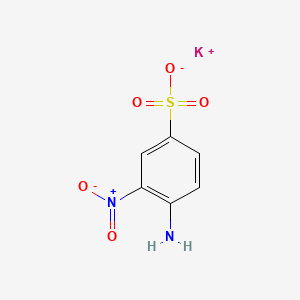
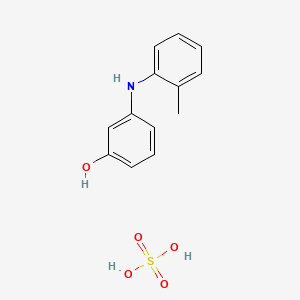
![2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid](/img/structure/B12644011.png)
![Benzoic acid, 2-(3-bromophenoxy)-4-[(1R)-1-[(3S)-3-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-piperidinyl]-3,3-dimethylbutyl]-](/img/structure/B12644031.png)

